3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2,6-DIMETHYLPHENYL)BENZAMIDE
Overview
Description
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core linked to an isoxazole ring through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the isoxazole ring can be synthesized via a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
The subsequent steps involve the formation of the benzamide core and its linkage to the isoxazole ring through a methoxy bridge. This can be achieved through nucleophilic substitution reactions, where the methoxy group is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and various halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and catalysts, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The isoxazole ring plays a crucial role in these interactions, providing a unique binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride
- 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
- 3-[(Methylsulfonyl)methyl]piperidine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(2,6-dimethylphenyl)benzamide stands out due to its specific structural features, such as the benzamide core and the methoxy linkage to the isoxazole ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,6-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-7-5-8-14(2)20(13)22-21(24)17-9-6-10-18(11-17)25-12-19-15(3)23-26-16(19)4/h5-11H,12H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQGVMNYXTYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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